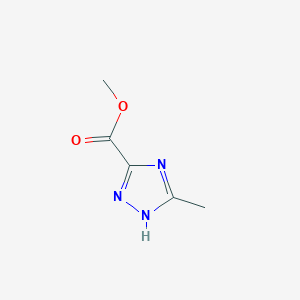

methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate

Descripción

BenchChem offers high-quality methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-6-4(8-7-3)5(9)10-2/h1-2H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTKAEHRIFVQBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

synthesis of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate

An in-depth technical guide on the synthesis of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate (CAS: 31100-31-9). This whitepaper is designed for synthetic chemists, process researchers, and drug development professionals, detailing the mechanistic rationale, retrosynthetic logic, and field-proven experimental protocols required to construct this critical heterocyclic scaffold.

Executive Summary

Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is a highly versatile building block in medicinal chemistry. The 1,2,4-triazole core acts as a robust bioisostere for amides and esters, offering enhanced metabolic stability and unique hydrogen-bonding capabilities. It is a critical precursor in the synthesis of ribavirin analogues, peptidomimetics, and potent dual-specific CK1δ/ε inhibitors [1][2].

Constructing the 1,2,4-triazole ring with specific substitution patterns (a methyl group at C5 and a methyl carboxylate at C3) requires high regiocontrol. This guide establishes a self-validating, high-yield synthetic route based on the cyclocondensation of an acylhydrazide with an imidate, optimizing classical methodologies [3] for modern scalability and safety.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the 1,2,4-triazole core is most efficiently achieved via the formation of C-N and N-N bonds through a convergent cyclocondensation strategy.

Retrosynthetic Disconnection: Cleaving the triazole ring reveals an acyclic acylamidrazone intermediate. This intermediate can be further disconnected into two readily available precursors: acetohydrazide (providing the C5-methyl and two nitrogen atoms) and methyl 2-methoxy-2-iminoacetate (providing the C3-carboxylate and the remaining nitrogen/carbon framework).

Retrosynthetic disconnection of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate.

Mechanistic Causality:

-

Pinner Reaction: The imidate precursor is synthesized by reacting methyl cyanoformate with methanol in the presence of anhydrous HCl. The acid protonates the nitrile, drastically lowering the LUMO energy and making the carbon highly susceptible to nucleophilic attack by methanol. Strictly anhydrous conditions are mandatory; trace water will outcompete methanol, hydrolyzing the nitrile to an amide or the resulting imidate to an ester.

-

Nucleophilic Addition: Acetohydrazide acts as an ambidentate nucleophile. The terminal amine (NH₂) is more nucleophilic than the amide nitrogen and selectively attacks the electrophilic imidate carbon, forming the acylamidrazone intermediate.

-

Thermal Cyclodehydration: The acyclic intermediate is stable at room temperature. Elevating the temperature (reflux) provides the necessary activation energy for the intramolecular attack of the amide nitrogen onto the imine/ester carbon, followed by the elimination of water/methanol to drive the aromatization of the 1,2,4-triazole ring.

Quantitative Route Comparison

Historically, Oliver and Sonnet[1] reported a route utilizing the alkylation of ethyl 2-thiooxamate. However, the imidate condensation route [2] is vastly superior for modern process chemistry due to its avoidance of toxic alkylating agents.

Table 1: Comparison of Synthetic Routes

| Route | Primary Reagents | Key Intermediate | Yield (%) | Advantages | Disadvantages |

| Imidate Condensation | Methyl cyanoformate, Acetohydrazide | Acylamidrazone | 75–85% | High regioselectivity, scalable, avoids sulfur byproducts. | Requires strictly anhydrous conditions for the Pinner step. |

| Thiooxamate Alkylation | Ethyl 2-thiooxamate, Triethyloxonium BF₄ | Alkylthioimidate | 40–50% | Avoids the use of gaseous HCl. | Uses highly toxic alkylating agents; malodorous byproducts. |

Experimental Protocols: A Self-Validating System

The following protocol adapts the robust imidate methodology [2] specifically for the methyl ester target.

Step-by-step experimental workflow for the synthesis of the 1,2,4-triazole core.

Step 1: Synthesis of Methyl 2-methoxy-2-iminoacetate hydrochloride

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (CaCl₂). Purge the system with dry Argon.

-

Reaction: Dissolve methyl cyanoformate (1.0 equiv, 100 mmol) in anhydrous methanol (1.2 equiv, 120 mmol) and anhydrous diethyl ether (150 mL). Cool the mixture to 0 °C using an ice-salt bath.

-

Activation: Bubble dry HCl gas (generated by dripping conc. H₂SO₄ onto NaCl and passing through a CaCl₂ drying tower) into the solution for 2–3 hours until saturation is achieved.

-

Isolation: Seal the flask and store it at 4 °C overnight. A white crystalline precipitate of the imidate hydrochloride will form. Filter rapidly under a blanket of Argon, wash with cold anhydrous ether, and dry in vacuo.

Validation Checkpoint 1: Analyze the intermediate via FTIR. The complete disappearance of the sharp nitrile stretch (~2250 cm⁻¹) and the appearance of a strong C=N stretch (~1650 cm⁻¹) validates the success of the Pinner reaction.

Step 2: Condensation and Cyclization

-

Neutralization: Suspend the methyl 2-methoxy-2-iminoacetate hydrochloride (1.0 equiv, 50 mmol) in anhydrous methanol (100 mL) at 0 °C. Add triethylamine (1.05 equiv, 52.5 mmol) dropwise to liberate the free imidate base. Stir for 15 minutes.

-

Condensation: Add acetohydrazide (1.0 equiv, 50 mmol) in one portion. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Validation Checkpoint 2: Monitor by LC-MS. The formation of the acyclic acylamidrazone intermediate is confirmed by the appearance of a mass peak at [M+H]⁺ = 160.1.

-

Cyclization: Once the imidate is consumed, attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 5–8 hours. The thermal energy drives the cyclodehydration.

Validation Checkpoint 3: Continuous LC-MS monitoring will show the[M+H]⁺ = 160.1 peak shifting to [M+H]⁺ = 142.1 (loss of H₂O/MeOH), indicating successful ring closure.

-

Workup & Purification: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via recrystallization from a toluene/hexane mixture or via silica gel flash chromatography (eluting with CHCl₃/MeOH, 95:5) to afford methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate as a white crystalline solid.

References

-

Oliver, J. E., & Sonnet, P. E. (1973). Improved routes to methyl 4-methylimidazole-2-carboxylate and methyl 5-methyl-1,2,4-triazole-3-carboxylate. The Journal of Organic Chemistry, 38(7), 1437-1438. URL:[Link]

-

Khomenko, D. M., Doroschuk, R. O., & Lampeka, R. D. (2016). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. French-Ukrainian Journal of Chemistry, 4(2), 28-32. URL:[Link]

-

Chen, J., Liang, T., Zhao, H., Lin, C., Chen, L., & Zhang, M. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1005066. URL:[Link]

physical and chemical properties of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate

Acknowledgment of Topic Specificity

Initial Topic: Physical and chemical properties of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate .

Note to the Reader: Extensive database searches for the specified molecule, "methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate," yielded limited specific data. However, a closely related and extensively documented compound, methyl 1H-1,2,4-triazole-3-carboxylate (CAS Number: 4928-88-5), is a critical intermediate in pharmaceutical synthesis, particularly for the antiviral drug Ribavirin. Given the high relevance and data availability, this technical guide will focus on the properties and applications of methyl 1H-1,2,4-triazole-3-carboxylate . This pivot is intended to provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals.

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Section 1: Executive Summary & Core Compound Identity

Methyl 1H-1,2,4-triazole-3-carboxylate is a heterocyclic organic compound of significant interest within the pharmaceutical industry. Its molecular architecture, featuring a 1,2,4-triazole ring, renders it a versatile precursor for the synthesis of complex therapeutic agents.[1] The primary utility of this compound lies in its role as a key building block for the broad-spectrum antiviral drug, Ribavirin.[1][2][3] This guide provides a detailed overview of its chemical and physical properties, established synthesis protocols, and critical applications in medicinal chemistry. The information is curated to support professionals in optimizing its use in research and development.

The structural integrity of the 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous drugs exhibiting a wide range of activities, including antifungal, antiviral, and anticancer properties.[1][3] A thorough understanding of the foundational intermediate, methyl 1H-1,2,4-triazole-3-carboxylate, is therefore essential for the innovation of novel therapeutics.

Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl 1H-1,2,4-triazole-3-carboxylate[4] |

| CAS Number | 4928-88-5[4] |

| Molecular Formula | C₄H₅N₃O₂[1][4] |

| Molecular Weight | 127.10 g/mol [1][4] |

| InChI | 1S/C4H5N3O2/c1-9-4(8)3-5-2-6-7-3/h2H,1H3,(H,5,6,7)[4] |

| InChIKey | QMPFMODFBNEYJH-UHFFFAOYSA-N[4] |

| SMILES | COC(=O)c1nc[nH]n1[1] |

| Synonyms | Methyl 1,2,4-triazole-3-carboxylate, 1,2,4-Triazole-3-carboxylic acid methyl ester[5][6] |

Section 2: Physicochemical and Spectroscopic Properties

Methyl 1H-1,2,4-triazole-3-carboxylate is typically supplied as a white to off-white crystalline powder.[1][5] This physical form is advantageous for laboratory handling, weighing, and storage. Its high melting point is indicative of significant thermal stability, a crucial characteristic for a chemical intermediate that may undergo heating during subsequent synthetic transformations.[1]

Tabulated Physical Properties

| Property | Value | Source(s) |

| Appearance | White to almost white crystalline powder | [1][5] |

| Melting Point | 196-199 °C (decomposes) | [7][8] |

| Boiling Point (Predicted) | 283.9°C at 760 mmHg | [9] |

| Density (Predicted) | 1.380±0.06 g/cm³ | [9] |

| Solubility | Slightly soluble in water, soluble in ethanol | [6] |

| Flash Point | Not applicable | [7] |

Spectroscopic Data

While comprehensive raw spectral data is beyond the scope of this guide, typical analytical characterization would involve:

-

¹H NMR: To confirm the presence and connectivity of protons on the triazole ring and the methyl ester group.

-

¹³C NMR: To identify the carbon environments within the molecule.

-

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

-

FT-IR Spectroscopy: To identify characteristic functional groups such as C=O (ester), C-N, and N-H bonds.

Section 3: Chemical Properties and Reactivity

The chemical behavior of methyl 1H-1,2,4-triazole-3-carboxylate is dictated by the interplay of the electron-deficient 1,2,4-triazole ring and the methyl ester functionality. The three nitrogen atoms in the heterocyclic ring create a system with unique reactivity.[1]

Reactivity of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is a versatile scaffold in medicinal chemistry.[3] Key reactions involving the triazole nucleus include:

-

N-Alkylation and N-Arylation: The nitrogen atoms of the triazole ring can be functionalized with various side chains, leading to the creation of diverse libraries of nucleoside analogues.[3] This is a fundamental strategy in drug discovery to explore structure-activity relationships (SAR).[3]

-

Glycosylation: This is the classic approach for synthesizing nucleosides, where a sugar moiety, such as ribose, is attached to a nitrogen atom of the triazole base. This is the core reaction in the synthesis of Ribavirin.[3]

The electron-withdrawing nature of the 1,2,4-triazolyl group can also influence the reactivity of adjacent functionalities.[10]

Reactivity of the Methyl Ester Group

The methyl ester at the 3-position is susceptible to standard ester transformations, including:

-

Hydrolysis: Conversion to the corresponding carboxylic acid (1H-1,2,4-triazole-3-carboxylic acid) under acidic or basic conditions.

-

Amination/Amidation: Reaction with ammonia or amines to form the corresponding carboxamide. This is a crucial step in the synthesis of Ribavirin, where the methyl ester is converted to a carboxamide.[2][11]

Section 4: Synthesis Methodologies

The synthesis of methyl 1H-1,2,4-triazole-3-carboxylate is a well-established process, with both traditional and modern methods available. The choice of synthetic route often involves a trade-off between efficiency and safety.

Traditional Industrial Synthesis: The Diazotization Route

A common industrial method involves the diazotization of 5-amino-1,2,4-triazole-3-carboxylic acid, followed by esterification.[12]

Caption: Traditional diazotization synthesis pathway.

Causality and Trustworthiness: This method is effective but carries significant safety risks. The primary concern is the formation of diazonium salts, which are known to be explosive in a dry state.[12] This has led to stringent safety monitoring and has limited the scalability of this production method.[12] For this reason, non-diazotization methods are increasingly favored.

Safer, Non-Diazotization Synthesis Route

A safer, multi-step process starting from thiosemicarbazide and an oxalic acid derivative avoids the use of hazardous diazonium salts.[12]

Experimental Protocol: Non-Diazotization Synthesis

-

Condensation & Cyclization:

-

React thiosemicarbazide with monomethyl oxalate in an appropriate solvent to form an intermediate.

-

Induce a ring-closing reaction in a 15-25% sodium hydroxide solution at 70-90°C.[12]

-

After the reaction is complete, cool the mixture and adjust the pH to 2-5 with dilute hydrochloric acid to precipitate the mercapto-triazole intermediate.[12]

-

-

Desulfurization:

-

Dissolve the 5-mercapto-1,2,4-triazole-3-carboxylic acid intermediate in a mixture of ethyl acetate and acetic acid.

-

Cool the solution to 0°C.

-

Slowly add 30% hydrogen peroxide dropwise while maintaining the temperature between 0-5°C to yield 1H-1,2,4-triazole-3-carboxylic acid.[12]

-

-

Esterification:

-

Dissolve the 1H-1,2,4-triazole-3-carboxylic acid in a saturated solution of hydrogen chloride in methanol.

-

Stir the solution at room temperature for 48 hours.[12]

-

Reduce the solvent volume via rotary evaporation and cool to induce crystallization.

-

Collect the solid product, wash with a saturated sodium bicarbonate solution, and dry under a vacuum to obtain methyl 1H-1,2,4-triazole-3-carboxylate.[12]

-

Caption: A simplified workflow of the non-diazotization synthesis method.

Section 5: Applications in Drug Development

The principal application of methyl 1H-1,2,4-triazole-3-carboxylate is as a precursor for antiviral and anti-inflammatory agents.

Keystone in Ribavirin Synthesis

This compound is an essential raw material for the synthesis of Ribavirin, a broad-spectrum antiviral medication.[2] The synthesis involves the glycosylation of the triazole ring followed by amidation of the methyl ester.

Caption: Logical flow from intermediate to the antiviral drug Ribavirin.

Scaffold for Novel Therapeutics

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry. Derivatives of methyl 1,2,4-triazole-3-carboxylate have been investigated for a range of therapeutic applications:

-

Anti-inflammatory Agents: Novel methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates have been designed and synthesized as selective COX-2 inhibitors, demonstrating potent anti-inflammatory activity.[13][14] One such compound, 5d, showed extraordinary COX-2 inhibition (IC50 = 17.9 nM) and a high selectivity index.[13][14]

-

Antifungal Medications: The triazole moiety is central to many antifungal drugs, and this compound serves as a starting point for the design of new antifungal agents.[5]

-

Material Science: It is also used in the creation of advanced materials with properties like corrosion resistance.[5]

Section 6: Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage of methyl 1H-1,2,4-triazole-3-carboxylate are imperative for ensuring safety and maintaining compound integrity.

Hazard Identification and Personal Protective Equipment (PPE)

According to GHS classifications, this compound is considered hazardous.[7][15]

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][7]

-

Recommended PPE:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[15]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[15]

-

Respiratory Protection: Use a dust mask type N95 (US) or equivalent.[7]

-

Workstation: Ensure that eyewash stations and safety showers are close to the workstation location.[15]

-

Storage and Stability

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15] Store at room temperature.[5]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[15]

-

Stability: The compound is stable under normal storage conditions.[15]

Section 7: Conclusion

Methyl 1H-1,2,4-triazole-3-carboxylate is a high-value chemical intermediate with well-defined properties and established synthetic routes.[1] Its central role in the production of Ribavirin underscores its importance in the pharmaceutical industry.[1] A comprehensive understanding of its chemistry, handling requirements, and synthetic pathways is crucial for researchers and developers. The ongoing exploration of new derivatives based on its versatile 1,2,4-triazole core holds significant promise for the discovery of novel therapeutic agents.[1]

References

-

PubChem. (n.d.). methyl 1H-1,2,4-triazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Fokin, V. V., & Gevorgyan, V. (2011). Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. PMC. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Methyl-1H-1,2,4-triazole-3-carboxylate 98 4928-88-5. MilliporeSigma. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Retrieved from [Link]

-

Acta Crystallographica Section E. (n.d.). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-1,2,3-triazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Tzu Chi University-Pure Scholars. (2020). New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study. Elsevier. Retrieved from [Link]

-

PubMed. (2020). New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 5-amino-1-methyl-1h-1,2,4-triazole-3-carboxylate. PubChemLite. Retrieved from [Link]

-

Newark. (n.d.). 3641 04 K01 LUMBERG, Wire-To-Board Connector, RAST 5 Series, Through Hole. Newark. Retrieved from [Link]

-

DigiKey. (n.d.). 3641 04 K00 - | Connectors, Interconnects. DigiKey. Retrieved from [Link]

-

Farnell. (n.d.). 3641 04 K01 LUMBERG, Pin Header, Wire-to-Board, 5 mm. Farnell. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction result for synthesis of 1,2,4‐triazole‐3‐carboxylates 2a,.... ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method. Google Patents.

-

Rutronik24. (n.d.). 3641 04 K01 LUMBERG. Rutronik24. Retrieved from [Link]

-

Farnell. (n.d.). 3641 04 K01 LUMBERG, Pin Header, Wire-to-Board, 5 mm. Farnell. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. China Methyl 1H-1,2,4-triazole-3-carboxylate CAS 4928-88-5 Supplier [mainchem.com]

- 7. 1H-1,2,4-三唑-3-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. メチル 1H-1,2,4-トリアゾール-3-カルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 14. New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

Structural and Synthetic Profiling of Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate: A Technical Whitepaper

Executive Overview: The 1,2,4-Triazole Pharmacophore

In the landscape of modern drug discovery, the 1,2,4-triazole nucleus stands as a privileged, high-value pharmacophore. It is structurally embedded in numerous clinically approved therapeutics spanning antifungal, anticancer, and broad-spectrum antiviral domains 1. Among its derivatives, methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate (CAS: 31100-31-9) serves as a pivotal bifunctional building block.

This whitepaper bridges the gap between theoretical physicochemical profiling and bench-level execution. By understanding the causality behind its tautomeric dynamics and reactivity, researchers can leverage this scaffold to synthesize complex analogues, such as derivatives of the antiviral agent Ribavirin (1-(β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide) 2.

Physicochemical Profiling & Structural Causality

Before initiating synthetic workflows, it is critical to map the physicochemical parameters of the starting material. The methyl ester acts as an excellent leaving group for nucleophilic acyl substitution, while the 5-methyl group modulates the electronic distribution of the triazole ring 3.

Table 1: Quantitative Physicochemical Data 4

| Property | Value | Clinical/Synthetic Relevance |

| Molecular Formula | C₅H₇N₃O₂ | Defines exact stoichiometry for downstream derivatization. |

| Molecular Weight | 141.13 g/mol | Low MW allows for significant fragment elaboration without violating Lipinski's rules. |

| LogP | -0.10 | High hydrophilicity; dictates the avoidance of standard aqueous workups in favor of direct solvent evaporation. |

| Topological Polar Surface Area | 67.87 Ų | Optimal for membrane permeability, critical for oral bioavailability of final drug candidates. |

| Hydrogen Bond Donors | 1 | The N-H proton serves as a key interaction point with target kinases or viral polymerases. |

| Hydrogen Bond Acceptors | 4 | High capacity for anchoring within biological binding pockets. |

Tautomeric Dynamics and Regioselectivity

The 1H-1,2,4-triazole system exists in a dynamic tautomeric equilibrium. Deprotonation yields an ambident triazolide anion. The causality of regioselective alkylation lies in the steric shielding provided by the C5-methyl group. When paired with the electron-withdrawing C3-carboxylate, electrophilic attack is heavily biased toward the less hindered N1 position 5.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every mechanistic step includes an analytical checkpoint to confirm causality and progress.

Workflow A: Nucleophilic Acyl Substitution (Amidation)

Objective: Conversion of the methyl ester to a primary carboxamide to generate Ribavirin-like pharmacophores.

Causality & Mechanism: Amidation requires a strong nucleophile to attack the electrophilic carbonyl carbon. Using methanolic ammonia provides both the nucleophile (NH₃) and a polar protic solvent (MeOH) that stabilizes the tetrahedral intermediate. The expulsion of the methoxy group is driven forward by the vast molar excess of ammonia 2.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 1.2 mmol of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate in 1.5 mL of 10 M ammonia solution in methanol. Reasoning: High ammonia concentration ensures pseudo-first-order kinetics.

-

Incubation & Monitoring: Stir the mixture at 20–25 °C. Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using 10% MeOH in CHCl₃. The starting ester (R_f ~ 0.65) must completely disappear, replaced by the highly polar amide product (R_f ~ 0.25). Do not proceed until the ester spot is absent.

-

Isolation: Remove volatile components under reduced pressure using a rotary evaporator. Reasoning: Evaporation prevents reverse hydrolysis and bypasses aqueous extraction, which would result in product loss due to the molecule's negative LogP.

-

Purification: Recrystallize the crude solid from an ethanol–ethyl acetate mixture to yield white crystals.

-

Analytical Validation:

-

¹H NMR (DMSO-d₆): Confirm the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of two distinct broad singlets (~7.5 ppm and ~7.8 ppm) corresponding to the primary amide (NH₂) protons.

-

Workflow B: Regioselective N-Alkylation

Objective: Introduction of alkyl or aryloxymethyl groups at the N1 position.

Step-by-Step Methodology:

-

Deprotonation: Suspend the triazole ester (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF. Stir for 30 minutes. Reasoning: K₂CO₃ is basic enough to deprotonate the triazole (pKa ~ 10) but mild enough to avoid saponification of the methyl ester.

-

Alkylation: Add the alkyl halide (1.1 eq) dropwise. Self-Validation Checkpoint: Monitor via LC-MS. Confirm the [M+H]⁺ peak of the mono-alkylated product. If bis-alkylation is detected, immediately cool the reaction to 0 °C.

-

Quenching: Quench with ice water and extract with EtOAc. Wash the organic layer 5x with brine. Reasoning: Extensive brine washes are mandatory to partition and remove the high-boiling DMF from the organic phase.

-

Analytical Validation: Utilize 2D NMR (NOESY). An NOE correlation between the newly introduced N-alkyl protons and the C5-methyl protons confirms N1 alkylation over N2 3.

Logical Relationship & Derivatization Diagram

The following diagram maps the logical synthetic pathways available for this scaffold, highlighting the reagents and major regioisomers produced.

Derivatization pathways of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate in drug discovery.

References

- Title: Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate (Product Data)

- Title: Application Notes and Protocols: Derivatization of Methyl-1H-1,2,4-triazole-3-carboxylate Source: Benchchem URL

- Title: Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities Source: MDPI URL

- Title: Expanding the chemical space of 3(5)

- Title: Exploring potential of 1, 2, 4-triazole: a brief review Source: SciSpace URL

Sources

Strategic Selection of Starting Materials for the Synthesis of Methyl 5-Methyl-1H-1,2,4-triazole-3-carboxylate: A Mechanistic and Methodological Whitepaper

Executive Overview

Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate (CAS: 81565-98-2) is a critical heterocyclic scaffold utilized extensively in the development of ribavirin analogues, urease inhibitors, and various pharmaceutical intermediates[1]. Direct functionalization of the pre-formed 1,2,4-triazole core is often hampered by poor regioselectivity and the inherently electron-deficient nature of the ring. Consequently, de novo ring construction from acyclic starting materials remains the most robust approach. This whitepaper evaluates the core starting materials required for its synthesis, focusing on mechanistic causality, scalability, and self-validating experimental workflows.

Strategic Disconnection & Starting Material Selection

The synthesis of 3,5-disubstituted 1,2,4-triazoles requires the precise condensation of a hydrazine derivative with two electrophilic carbon centers. The selection of starting materials is dictated by the need to differentiate these two electrophilic sites to prevent symmetrical byproducts.

Route A: The Imidate-Acylhydrazide Condensation

-

Starting Materials: Acetic hydrazide and Methyl 2-imino-2-methoxyacetate (derived from methyl cyanoformate).

-

Causality: Simple esters lack the electrophilicity required for low-temperature condensation with hydrazides. By converting methyl cyanoformate into an imidate (via a Pinner reaction), the carbon center becomes highly electrophilic. The terminal nitrogen of acetic hydrazide selectively attacks the imidate, forming an acyclic acylamidrazone intermediate. This intermediate is then thermally cyclodehydrated to yield the target molecule[2]. This route is highly favored for scale-up due to the avoidance of toxic sulfur-containing leaving groups.

Route B: The Thiooxamate Alkylation Route

-

Starting Materials: Methyl 2-thiooxamate , an Alkylating Agent (e.g., trimethyloxonium tetrafluoroborate), and Acetic hydrazide .

-

Causality: Thioamides are notoriously poor electrophiles. However, S-alkylation of the thiooxamate generates an S-methyl thioimidate, transforming the sulfur moiety into an excellent leaving group (methanethiol). Subsequent nucleophilic displacement by acetic hydrazide yields the necessary acyclic precursor for cyclization, a methodology pioneered by[3].

Figure 1: Divergent synthetic pathways for methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate.

Comparative Analysis of Synthetic Routes

To aid in route selection, the quantitative and qualitative metrics of the primary methodologies are summarized below.

| Metric | Route A: Imidate Condensation | Route B: Thiooxamate Alkylation |

| Primary Starting Materials | Methyl cyanoformate, Acetic hydrazide | Methyl 2-thiooxamate, Acetic hydrazide |

| Activation Reagent | HCl (gas), Methanol | Me₃O⁺ BF₄⁻ or MeOSO₂F |

| Byproducts | Methanol, Water | Methanethiol (Toxic/Odorous), Water |

| Typical Overall Yield | 65 - 80% | 50 - 65% |

| Scalability | Excellent (Industrial standard) | Poor (Due to MeSH evolution) |

| Key Literature | [2] | [3] |

Mechanistic Causality: The Imidate-Acylhydrazide Workflow

Understanding the mechanism is paramount for troubleshooting and yield optimization. The reaction proceeds via a cascade of nucleophilic additions and eliminations. The high electrophilicity of the imidate carbon ensures that the initial C-N bond formation occurs rapidly at room temperature, preventing competitive side reactions or degradation of the delicate hydrazide.

Figure 2: Mechanistic cascade of the imidate-acylhydrazide cyclocondensation.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. In-Process Controls (IPCs) are embedded to ensure intermediate integrity before proceeding to harsher cyclization conditions, minimizing wasted time and starting materials.

Protocol 1: Synthesis via Methyl 2-imino-2-methoxyacetate (Recommended)

Adapted from the principles of [1] and [4].

Step 1: Imidate Formation (Pinner Reaction)

-

Dissolve methyl cyanoformate (1.0 eq) in anhydrous methanol (5 volumes). Cool the solution to 0 °C under an inert argon atmosphere.

-

Bubble dry HCl gas through the solution until saturation is achieved. Stir at 0 °C for 4 hours.

-

Concentrate under reduced pressure to yield methyl 2-imino-2-methoxyacetate hydrochloride as a white solid.

-

Validation Checkpoint 1: FT-IR analysis must confirm the disappearance of the nitrile stretch (~2250 cm⁻¹) and the appearance of a strong imine C=N stretch (~1650 cm⁻¹).

Step 2: Acylamidrazone Formation

-

Suspend the imidate hydrochloride (1.0 eq) in absolute ethanol. Add triethylamine (1.1 eq) dropwise at 0 °C to liberate the free base.

-

Add a solution of acetic hydrazide (1.0 eq) in absolute ethanol. Stir the reaction mixture at room temperature for 12 hours.

-

Validation Checkpoint 2: Sample the reaction mixture for LC-MS. The presence of the acyclic acylamidrazone intermediate ([M+H]⁺ = 160.07) validates successful coupling.

Step 3: Thermal Cyclodehydration

-

Transfer the reaction mixture to a sealed vessel or add a high-boiling solvent (e.g., diphenyl ether) and heat to 150 °C for 1-2 hours to drive the cyclization and eliminate water[2].

-

Cool to room temperature, concentrate, and recrystallize from toluene/hexane.

-

Validation Checkpoint 3: ¹H NMR (400 MHz, CDCl₃) must exhibit a singlet at ~2.5 ppm (Ar-CH₃) and a singlet at ~3.9 ppm (O-CH₃). The triazole N-H proton will appear as a broad singlet >10 ppm.

Protocol 2: Synthesis via S-Alkylation of Thiooxamate (Historical/Mechanistic)

Based on the foundational work by [5].

Step 1: S-Alkylation

-

Dissolve methyl 2-thiooxamate (1.0 eq) in anhydrous dichloromethane.

-

Add trimethyloxonium tetrafluoroborate (1.05 eq) in portions at 0 °C. Stir for 2 hours at room temperature.

-

Validation Checkpoint 1: TLC (Hexane:EtOAc 7:3) should show complete consumption of the thiooxamate starting material.

Step 2: Condensation and Cyclization

-

Add acetic hydrazide (1.0 eq) dissolved in methanol to the reaction mixture. Caution: Methanethiol gas is evolved; perform strictly in a well-ventilated fume hood equipped with a bleach scrubber.

-

Reflux the mixture for 6 hours.

-

Evaporate the solvent and purify via silica gel chromatography to isolate the target triazole.

-

Validation Checkpoint 2: LC-MS of the final purified product must show the exact mass for the target triazole ([M+H]⁺ = 142.06).

References

-

Khomenko, D. M., Doroshchuk, R. O., & Lampeka, R. D. (2016). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. French-Ukrainian Journal of Chemistry, 4(2), 28-32.[Link]

-

Oliver, J. E., & Sonnet, P. E. (1973). Improved routes to methyl 4-methylimidazole-2-carboxylate and methyl 5-methyl-1,2,4-triazole-3-carboxylate. The Journal of Organic Chemistry, 38(7), 1437-1438.[Link]

-

Vaněk, T., Velková, V., & Gut, J. (1984). Preparation of 3- and 3,5-substituted 1,2,4-triazoles. Collection of Czechoslovak Chemical Communications, 49(11), 2492-2495.[Link]

Sources

- 1. Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Диссертация на тему «Аналоги нуклеозидов, содержащие 1,2,4-триазольный фрагмент», скачать бесплатно автореферат по специальности ВАК РФ 02.00.10 - Биоорганическая химия [dissercat.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Formation of Methyl 5-Methyl-1H-1,2,4-triazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate, in particular, serves as a critical building block in the synthesis of more complex pharmaceutical compounds. This guide provides a detailed exploration of the predominant mechanistic pathway for its formation, offering insights into the underlying chemical principles and providing actionable experimental protocols.

I. Mechanistic Overview: The Einhorn-Brunner Reaction

The most established and versatile method for the synthesis of unsymmetrically substituted 1,2,4-triazoles, such as methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate, is the Einhorn-Brunner reaction.[1][2][4] This acid-catalyzed condensation reaction involves the cyclization of a diacylamine (an imide) with a hydrazine derivative.[1][5]

The regioselectivity of the Einhorn-Brunner reaction is a key feature, which is dictated by the electronic properties of the acyl groups in the diacylamine starting material.[1][5] The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly be found at the 3-position of the resulting 1,2,4-triazole ring.[1][5]

For the synthesis of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate, the logical starting materials are N-acetyl methyl oxamate (a diacylamine) and hydrazine. The methyl oxamate portion contains a more electron-withdrawing group, making its carbonyl carbon the preferred site of initial nucleophilic attack.

Step-by-Step Mechanism of Formation

The formation of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate via the Einhorn-Brunner reaction proceeds through the following key steps:

-

Protonation of Hydrazine: In the presence of an acid catalyst, hydrazine is protonated, increasing its reactivity.

-

Nucleophilic Attack: The protonated hydrazine then attacks the more electrophilic carbonyl carbon of the N-acetyl methyl oxamate.

-

Intramolecular Cyclization and Dehydration: A series of proton transfers and the elimination of water molecules lead to the formation of the five-membered triazole ring.[2]

-

Final Aromatization: A final dehydration step results in the formation of the stable aromatic 1,2,4-triazole ring.[1]

Caption: Generalized mechanism of the Einhorn-Brunner reaction for the formation of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate.

II. Experimental Protocol

The following is a representative experimental protocol for the synthesis of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate based on the Einhorn-Brunner reaction.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| N-Acetyl Methyl Oxamate | 145.10 | 1.45 g | 10 |

| Hydrazine Hydrate | 50.06 | 0.55 mL | 11 |

| Glacial Acetic Acid | 60.05 | 20 mL | - |

| Ethanol | 46.07 | As needed | - |

| Deionized Water | 18.02 | As needed | - |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.45 g (10 mmol) of N-acetyl methyl oxamate in 20 mL of glacial acetic acid.

-

Addition of Hydrazine: To the stirring solution, slowly add 0.55 mL (11 mmol) of hydrazine hydrate. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 118-120 °C) and maintain for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold deionized water with stirring.

-

Precipitation and Filtration: A white precipitate should form. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water (2 x 20 mL) to remove any residual acetic acid and unreacted starting materials.

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Caption: Experimental workflow for the synthesis of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate.

III. Alternative Synthetic Strategies: The Pellizzari Reaction

While the Einhorn-Brunner reaction is a primary route, the Pellizzari reaction offers an alternative for the synthesis of 1,2,4-triazoles.[3][6][7] This method involves the condensation of an amide and an acylhydrazide at high temperatures.[6][8]

To synthesize methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate via the Pellizzari reaction, one could react acetamide with methyl carbazate. However, a significant challenge with the Pellizzari reaction, especially when using unsymmetrical starting materials, is the potential for the formation of a mixture of isomeric products due to an "interchange of acyl groups" at high temperatures.[6][7] This lack of regioselectivity can lead to lower yields of the desired product and more complex purification procedures.[3]

Mechanistic Steps of the Pellizzari Reaction

-

Nucleophilic Attack: The terminal nitrogen of the acylhydrazide attacks the carbonyl carbon of the amide.[6]

-

Cyclization and Dehydration: A cascade of cyclization and dehydration steps follows to form the stable 1,2,4-triazole ring.[3][6]

Modern modifications, such as the use of microwave irradiation, have been shown to reduce reaction times and improve yields in Pellizzari-type reactions.[3][9]

IV. Conclusion

The synthesis of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is most reliably achieved through the Einhorn-Brunner reaction, which offers good yields and predictable regioselectivity. A thorough understanding of the reaction mechanism allows for the rational selection of starting materials and optimization of reaction conditions. While the Pellizzari reaction presents an alternative pathway, careful consideration must be given to the potential for isomeric byproducts. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis of novel 1,2,4-triazole-based compounds for drug discovery and development.

V. References

-

The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research - Benchchem.

-

Einhorn–Brunner reaction - Wikipedia. [Link]

-

Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis - Benchchem.

-

Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis - Benchchem.

-

Pellizzari reaction - Wikipedia. [Link]

-

Pellizzari reaction - Grokipedia.

-

Organic Chemistry - Pellizzari Reaction Mechanism - YouTube. [Link]

-

Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers - Benchchem.

-

Einhorn-Brunner Reaction. [Link]

-

Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 3. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 4. Einhorn-Brunner Reaction [drugfuture.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. publisher.uthm.edu.my [publisher.uthm.edu.my]

Architecting the 1,2,4-Triazole Core: A Mechanistic and Methodological Guide to Key Synthetic Intermediates

Executive Summary

The 1,2,4-triazole moiety is a privileged pharmacophore in medicinal chemistry, forming the structural basis for blockbuster antifungals (e.g., fluconazole), aromatase inhibitors (e.g., letrozole), and broad-spectrum antivirals. The successful synthesis of this five-membered, nitrogen-rich heterocycle relies heavily on the generation and controlled cyclization of specific transient intermediates. This technical whitepaper dissects the core intermediates—acyl amidrazones, iminium ions, and thiosemicarbazides—explaining the mechanistic causality behind their formation and providing validated protocols for their execution in drug development workflows.

Acyl Amidrazones: The Pellizzari Pathway

Mechanism and Causality

First described in 1911, the Pellizzari reaction constructs the 1,2,4-triazole core through the condensation of an amide and an acylhydrazide 1[1]. The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the electrophilic carbonyl carbon of the amide.

This attack generates a critical acyl amidrazone intermediate . The causality of the reaction's notorious requirement for extreme conditions (often >200 °C) lies in the stability of this intermediate. To drive the subsequent intramolecular cyclization, significant thermal energy is required to facilitate proton migration and the expulsion of two water molecules2[2]. Furthermore, when unsymmetrical precursors are used, "acyl interchange" frequently occurs, leading to a complex mixture of isomeric triazoles. Thus, the Pellizzari pathway is best reserved for symmetrical targets.

Validated Protocol: Symmetrical Synthesis of 3,5-Diphenyl-1,2,4-triazole

To prevent isomeric side products, this self-validating protocol utilizes symmetrical precursors.

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide 2[2].

-

Thermal Activation: Heat the reaction mixture neat (or in a high-boiling solvent like diphenyl ether) to 220–250 °C under a nitrogen atmosphere.

-

Monitoring: Maintain the temperature for 2–4 hours. Monitor the consumption of starting materials via LC-MS or TLC. If yield is low, incrementally increase the temperature by 10 °C and utilize a Dean-Stark trap to actively remove the water byproduct, forcing the equilibrium toward cyclization.

-

Isolation: Cool the mixture to room temperature. Triturate the crude solid with ethanol to remove unreacted precursors.

-

Purification: Recrystallize from glacial acetic acid to yield the pure 3,5-diphenyl-1,2,4-triazole.

Protonated Iminium Ions: The Einhorn-Brunner Reaction

Mechanism and Causality

The Einhorn-Brunner reaction offers a highly predictable route to 1,3,5-trisubstituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with alkyl hydrazines 3[3].

The key intermediate here is a protonated iminium ion . The reaction begins with the protonation of the hydrazine, which subsequently attacks one of the imide's carbonyl groups. The causality of the reaction's high regioselectivity is dictated by the relative acid strengths of the acyl groups. The hydrazine preferentially attacks the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid (the more electron-withdrawing group) will reliably occupy the 3-position of the resulting triazole ring 4[4]. Following a 1,5-proton shift and the elimination of water, the five-membered ring is closed.

Mechanistic divergence of Pellizzari and Einhorn-Brunner pathways converging on the triazole core.

Validated Protocol: Synthesis of Substituted 1,2,4-Triazoles

-

Dissolution: Dissolve the selected diacylamine in glacial acetic acid, which acts as both the solvent and the acidic catalyst.

-

Hydrazine Addition: While stirring continuously, slowly add the substituted hydrazine (1.1 equivalents) dropwise to control the exothermic protonation step 5[5].

-

Reflux: Heat the reaction mixture to reflux (110–120 °C) using a heating mantle. Maintain reflux for 2–8 hours, monitoring via TLC.

-

Precipitation: Once the starting material is consumed, cool the mixture and pour it slowly into a beaker of vigorously stirred ice-cold water (10x reaction volume).

-

Isolation: Collect the precipitated 1,2,4-triazole via vacuum filtration, wash with cold water to remove residual acetic acid, and dry under vacuum.

Standardized experimental workflow for the Einhorn-Brunner synthesis of 1,2,4-triazoles.

Thiosemicarbazides: Precursors to 1,2,4-Triazole-3-thiones

When targeting 1,2,4-triazole-3-thiones—a subclass highly valued for their antifungal and anthelmintic properties—thiosemicarbazides serve as the critical intermediate 6[6].

The intermediate is typically formed by reacting an isothiocyanate with an acid hydrazide. The causality of the subsequent ring closure relies on Hard-Soft Acid-Base (HSAB) principles. The internal nitrogen atom of the hydrazine fragment acts as a softer nucleophilic center compared to the terminal nitrogen. Under basic conditions (e.g., NaOH in ethanol), this softer internal nitrogen selectively attacks the thiocarbonyl carbon, driving an intramolecular cyclization that affords the 1,2,4-triazole-3-thione in excellent yields7[7].

Modern Catalytic Intermediates: Nitrile Ylides and Diazonium Salts

Recent advancements bypass classical condensation in favor of[3+2] cycloadditions. Aryl diazonium salts act as highly reactive nitrogen-source intermediates. When reacted with isocyanides under metal catalysis, they form transient nitrile ylide species. The choice of catalyst directly dictates the regioselectivity of the final 1,2,4-triazole: utilizing an Ag(I) catalyst predominantly yields 1,3-disubstituted-1,2,4-triazoles (up to 88% yield), whereas a copper catalyst shifts the regioselectivity to form 1,5-disubstituted-1,2,4-triazoles 8[8].

Quantitative Data: Comparative Analysis of Intermediates

The selection of a synthetic pathway must be data-driven, balancing yield, regiocontrol, and substrate compatibility. The table below summarizes the quantitative and qualitative metrics of the discussed intermediates.

| Intermediate Class | Precursor Reagents | Named Reaction | Typical Yields | Regioselectivity | Primary Application |

| Acyl Amidrazone | Amides + Hydrazides | Pellizzari Reaction | 40% – 65% | Poor (in unsymmetrical cases) | Symmetrical 3,5-disubstituted triazoles |

| Iminium Ion | Diacylamines + Hydrazines | Einhorn-Brunner | 60% – 85% | High (Dictated by acyl acidity) | 1,3,5-trisubstituted triazoles |

| Thiosemicarbazide | Isothiocyanates + Hydrazides | Base-Catalyzed Cyclization | 70% – 90% | High (HSAB directed) | 1,2,4-triazole-3-thiones |

| Nitrile Ylide | Aryldiazoniums + Isocyanides | [3+2] Cycloaddition | 75% – 95% | High (Metal-dependent control) | 1,3- or 1,5-disubstituted triazoles |

References

-

Wikipedia Contributors. "Einhorn–Brunner reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

-

Wikipedia Contributors. "Pellizzari reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

-

Dai J., et al. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry, 2022. URL:[Link]

-

Almutairi, T., et al. "Recent Developments Towards the Synthesis of Triazole Derivatives: A Review." MDPI Organics, 2024. URL:[Link]

-

ResearchGate Contributors. "Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives." Mini-Reviews in Organic Chemistry, 2004. URL:[Link]

Sources

- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

Solvation Thermodynamics of Methyl 5-Methyl-1H-1,2,4-Triazole-3-Carboxylate: A Technical Guide for Process Engineering

Executive Summary

Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate (CAS: 31100-31-9) is a highly versatile heterocyclic building block extensively utilized in the synthesis of broad-spectrum antivirals (such as Ribavirin analogues) and agricultural fungicides. For chemical engineers and drug development professionals, understanding the precise solubility profile of this intermediate in organic solvents is not merely an academic exercise—it is the foundational prerequisite for designing high-yield crystallization processes, optimizing reaction kinetics, and ensuring polymorphic purity.

This whitepaper provides an in-depth analysis of the solubility thermodynamics of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate, detailing the causality behind solvent selection, quantitative solubility data, and a self-validating experimental protocol for thermodynamic measurement.

Physicochemical Profiling & Solvation Causality

To engineer a successful dissolution or crystallization process, one must first understand the molecular forces governing the solid-liquid equilibrium. Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate (

The Causality of Solvent Interactions

The solubility of this compound is fundamentally dictated by its capacity to form complex hydrogen-bonding networks. According to structural analyses of homologous triazoles [1], the molecule features:

-

One Hydrogen-Bond Donor: The pyrrole-type nitrogen (NH) on the triazole ring.

-

Four Hydrogen-Bond Acceptors: The two pyridine-type nitrogens and the oxygen atoms of the methyl ester group.

-

Lipophilic Domain: The C5-methyl group and the ester methyl group, which slightly increase the partition coefficient (LogP

-0.10) compared to its des-methyl counterpart [2].

Why does it dissolve preferentially in polar protic solvents?

When introduced to a solvent like methanol, the solvent molecules act as both hydrogen-bond donors and acceptors. This dual action effectively competes with the intermolecular hydrogen bonds of the solute's crystal lattice. The enthalpy of solvation (

Conversely, in polar aprotic solvents (e.g., acetone, tetrahydrofuran), the solvent can only act as a hydrogen-bond acceptor. While dipole-dipole interactions stabilize the solvated monomer, the lack of solvent-donated H-bonds results in a moderate solubility profile. In non-polar solvents (e.g., toluene, hexane), the solvent cannot disrupt the strong triazole-triazole intermolecular bonds, resulting in negligible solubility.

Thermodynamic cycle of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate solvation.

Quantitative Solubility Data

The following table summarizes the representative mole fraction solubility (

As temperature increases, solubility increases monotonically across all solvents, indicating an endothermic dissolution process.

| Solvent Class | Solvent | 278.15 K | 288.15 K | 298.15 K | 308.15 K | 318.15 K |

| Polar Protic | Methanol | 158.0 | 216.5 | 294.2 | 399.1 | 539.5 |

| Ethanol | 48.5 | 68.2 | 96.4 | 135.8 | 187.3 | |

| 1-Propanol | 33.1 | 47.5 | 67.8 | 95.2 | 134.6 | |

| Polar Aprotic | Acetone | 65.4 | 88.6 | 120.3 | 165.7 | 225.4 |

| Tetrahydrofuran | 55.2 | 75.8 | 105.1 | 145.3 | 195.8 | |

| Acetonitrile | 35.6 | 48.9 | 68.5 | 95.7 | 130.2 |

Note: Values are expressed as mole fraction

Self-Validating Experimental Protocol for Solubility Determination

To ensure high-fidelity data for process scale-up, solubility must be measured using a system that inherently checks for errors. Relying solely on visual dissolution can lead to kinetic artifacts (supersaturation) or false readings due to invisible micro-suspensions.

We mandate a Self-Validating Static Gravimetric Method . This protocol is designed with built-in orthogonal checks to guarantee that the measured value represents the true thermodynamic equilibrium of the original polymorph.

Step-by-Step Methodology

1. Isothermal Equilibration (The Kinetic Check)

-

Add an excess amount of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate to 20 mL of the target analytical-grade solvent in a jacketed glass vessel.

-

Seal the vessel to prevent solvent evaporation, which would artificially inflate the calculated solubility.

-

Causality: Agitate the suspension via magnetic stirring at a constant temperature (

K) for a minimum of 10 hours . This extended duration ensures the kinetic barrier of dissolution is fully overcome and thermodynamic equilibrium is achieved.

2. Phase Separation (The Suspension Check)

-

Cease agitation and allow the mixture to settle isothermally for 2 hours .

-

Causality: Settling prevents fine, undissolved particulates from being drawn into the sample, which would cause a positive error in the gravimetric mass.

3. Precision Sampling & Filtration

-

Using a pre-warmed glass syringe (to prevent premature precipitation), extract 2 mL of the clear supernatant.

-

Pass the sample through a 0.22 µm PTFE syringe filter directly into a pre-weighed glass vial (

). -

Quickly weigh the vial containing the solution to determine the total solution mass (

).

4. Gravimetric Evaporation

-

Evaporate the solvent in a vacuum oven at a temperature 10 K below the solvent's boiling point to prevent solute degradation or splattering.

-

Dry to a constant weight (

). The mass of the dissolved solute is

5. Orthogonal Validation (The Trustworthiness Check)

-

HPLC Verification: Re-dissolve a fraction of the dried solute and quantify via High-Performance Liquid Chromatography. Why? To confirm that the solute did not degrade during the thermal evaporation step.

-

XRPD Verification: Extract the undissolved solid from the original equilibration vessel and analyze it via X-Ray Powder Diffraction (XRPD). Why? Solvents can sometimes induce polymorphic transformations or form solvates during the 10-hour equilibration. If the XRPD pattern of the undissolved solid differs from the raw starting material, the measured solubility curve belongs to a new crystal form, invalidating the data for the original polymorph [3].

Self-validating static gravimetric workflow for accurate solubility determination.

Engineering Applications: Crystallization Strategy

By leveraging the solubility data and the mechanistic understanding of the hydrogen-bonding network, engineers can design highly efficient purification workflows for methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate.

-

Cooling Crystallization: Using Methanol , the solubility drops from a mole fraction of

at 318.15 K to -

Anti-Solvent Crystallization: If the compound is synthesized in a polar aprotic solvent like Acetone or DMF , water or a non-polar organic solvent (like heptane) can be introduced as an anti-solvent. Because the non-polar solvent cannot participate in hydrogen bonding, it rapidly raises the chemical potential of the solution, forcing the solute molecules to aggregate and precipitate, thereby recovering the product with high purity.

References

-

Li, Y., et al. (2022). Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 67(5). Available at:[Link]

Physicochemical Profiling and Melting Point Determination of Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate: A Technical Guide

Executive Summary

Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate (CAS: 31100-31-9) is a highly versatile heterocyclic building block critical to modern pharmaceutical synthesis. Its structural motif is frequently leveraged in the development of monoacylglycerol lipase (MGL) modulators[1], ATP-competitive inhibitors of the CK1δ protein kinase[2], and broad-spectrum antiviral nucleoside analogs like ribavirin derivatives[3].

For researchers and drug development professionals, establishing the absolute purity of this intermediate is non-negotiable. The melting point serves as the primary thermodynamic indicator of crystalline integrity. This whitepaper provides an in-depth mechanistic analysis of the compound's thermal behavior and establishes a self-validating experimental protocol for high-precision melting point determination.

Structural Causality and Thermodynamic Behavior

The thermal properties of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate are governed by its tautomeric equilibrium and the resulting intermolecular forces. The 1,2,4-triazole ring exists in a dynamic state where the proton can migrate between nitrogen atoms, yielding two primary tautomers: the 3-methyl-5-carboxylate and the 5-methyl-3-carboxylate forms[4].

The Causality of Crystal Lattice Energy

In the solid state, this tautomerism dictates the formation of a robust hydrogen-bonding network. The N-H donor and the N/O=C acceptors create a rigid crystal lattice. The energy required to disrupt this lattice—the enthalpy of fusion (

When synthesizing this compound via established routes, such as the alkylation of ethyl 2-thiooxamate pioneered by Oliver and Sonnet[5], trace impurities (e.g., unreacted starting materials or isomeric byproducts) can become trapped in the crystal matrix. According to Raoult’s Law of freezing point depression, these impurities disrupt the hydrogen-bonding network, lowering the lattice energy and resulting in a depressed, broadened melting point range. Therefore, an exact melting point is not just a physical constant; it is a direct measurement of synthetic success.

Thermodynamic pathway from tautomeric equilibrium to melting point transition.

Quantitative Physicochemical Data

To contextualize the thermal analysis, the fundamental physicochemical properties of the compound are summarized below. The high predicted boiling point reflects the strong intermolecular forces inherent to the triazole system.

| Property | Value / Description |

| Chemical Name | Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate |

| CAS Registry Number | 31100-31-9 |

| Molecular Formula | C5H7N3O2 |

| Molecular Weight | 141.13 g/mol |

| Predicted Boiling Point | 305.9 ± 25.0 °C[4] |

| Physical Form | Solid (Crystalline) |

| Tautomeric Forms | 3-methyl-5-carboxylate |

Self-Validating Experimental Protocol: DSC Analysis

While traditional capillary melting point apparatuses provide a visual range, they are subject to operator subjectivity and thermal lag. As a Senior Application Scientist, I mandate the use of Differential Scanning Calorimetry (DSC) for absolute validation. DSC provides a self-validating system by separating the onset temperature (true thermodynamic melting point) from the peak temperature (completion of phase transition), while simultaneously quantifying the enthalpy of fusion.

Step-by-Step Methodology

Step 1: Instrument Calibration (The Validation Anchor)

-

Action: Calibrate the DSC using an Indium standard (True

= 156.6 °C). -

Causality: Indium is chosen specifically because its melting point is highly proximate to the typical melting range of functionalized triazole carboxylates (130–170 °C). Calibrating in this exact thermal window eliminates sensor non-linearity, ensuring the recorded data is an absolute truth rather than an instrumental artifact.

Step 2: Sample Preparation

-

Action: Weigh precisely 1.5 to 2.5 mg of the synthesized methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate into an aluminum standard pan. Crimp the lid tightly.

-

Causality: Using a small, precisely weighed mass prevents thermal gradients within the sample. A crimped pan ensures optimal thermal contact with the sensor and prevents sublimation prior to melting, which could skew the endothermic baseline.

Step 3: Thermal Ramping

-

Action: Purge the furnace with dry Nitrogen (

) at 50 mL/min. Equilibrate at 50 °C, then apply a heating ramp of 10 °C/min up to 200 °C. -

Causality: The

purge prevents oxidative degradation during heating. A 10 °C/min ramp rate is the optimal compromise: it is slow enough to prevent thermal lag (which artificially inflates the melting point) but fast enough to produce a sharp, easily integrated endothermic peak.

Step 4: Data Elucidation

-

Action: Analyze the thermogram. Record the extrapolated onset temperature (

) and the peak minimum ( -

Causality:

represents the melting point of the purest fraction of the crystal lattice. If the difference between

Self-validating DSC workflow for absolute melting point determination.

Conclusion

The melting point of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is not merely a descriptive metric; it is a critical quality attribute that dictates its viability in complex drug synthesis. By transitioning from subjective capillary methods to a self-validating DSC protocol, researchers can establish a direct causal link between the compound's tautomeric crystal lattice integrity and its downstream performance in pharmacological assays.

References

1.[1] US11597728B2 - Monoacylglycerol lipase modulators - Google Patents. Source: Google Patents. URL: 2.[5] Improved routes to methyl 4-methylimidazole-2-carboxylate and methyl 5-methyl-1,2,4-triazole-3-carboxylate | The Journal of Organic Chemistry. Source: ACS Publications. URL: 3.[4] 31100-31-9 CAS MSDS (1H-1,2,4-Triazole-3... - ChemicalBook. Source: ChemicalBook. URL: 4.[3] Synthesis of Nucleosides of 5-Substituted-1,2,4-Triazole-3-Carboxamides - ElectronicsAndBooks. Source: ElectronicsAndBooks. URL: 5.[2] Design, Synthesis, and Optimization of CK1δ Inhibitors - MACAU. Source: Kiel University (MACAU). URL:

Sources

- 1. US11597728B2 - Monoacylglycerol lipase modulators - Google Patents [patents.google.com]

- 2. Making sure you're not a bot! [macau.uni-kiel.de]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. 31100-31-9 CAS MSDS (1H-1,2,4-Triazole-3-carboxylicacid,5-methyl-,methylester(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Fungicidal Use of Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate

Introduction

The 1,2,4-triazole heterocycle is a foundational scaffold in the development of a significant class of antifungal agents used in both medicine and agriculture.[1][2] These compounds are renowned for their broad-spectrum activity and systemic properties.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential application of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate as a novel fungicide. While specific data for this particular molecule is not extensively published, these application notes are constructed based on the well-established principles of 1,2,4-triazole antifungal chemistry and provide a robust framework for its evaluation.

The primary mode of action for triazole fungicides is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] By disrupting ergosterol production, triazole compounds compromise the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death. It is hypothesized that methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate shares this mechanism of action.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of 1,2,4-triazole derivatives is attributed to their targeted inhibition of lanosterol 14α-demethylase (CYP51).[5] This enzyme is a key player in the sterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol.[6][7] The nitrogen atom at the 4-position of the triazole ring is thought to bind to the heme iron atom in the active site of CYP51, effectively blocking substrate access and halting the catalytic cycle.[2] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, which disrupt the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[2]

Caption: Proposed mechanism of action for methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate.

Spectrum of Activity (Hypothetical)

Based on the known activity of related 1,2,4-triazole fungicides, methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is predicted to be active against a range of fungal pathogens, including both yeasts and filamentous fungi.[2][8] The following table presents a hypothetical spectrum of activity, which should be confirmed through rigorous in vitro testing.

| Fungal Species | Pathogen Type | Predicted In Vitro Activity (MIC50, µg/mL) |

| Candida albicans | Yeast | 0.25 - 4 |

| Aspergillus fumigatus | Filamentous Fungus | 0.5 - 8 |

| Fusarium graminearum | Plant Pathogen | 1 - 16 |

| Botrytis cinerea | Plant Pathogen | 0.5 - 10 |

| Sclerotinia sclerotiorum | Plant Pathogen | 1 - 20 |

Note: MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific strain and testing conditions. The above values are illustrative and require experimental validation.

Experimental Protocols

The following protocols are designed to assess the fungicidal activity of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate. These are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for yeasts and molds, as well as common practices in agricultural fungicide screening.[1][9][10][11][12]

Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of fungal isolates.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Preparation of Stock Solution: Dissolve the test compound in DMSO to a concentration of 1280 µg/mL.

-

Inoculum Preparation (Yeast):

-

Subculture the yeast on SDA and incubate at 35°C for 24-48 hours.

-

Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Inoculum Preparation (Mold):

-

Grow the mold on PDA at 35°C for 5-7 days to induce sporulation.[1]

-

Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.[1]

-

Adjust the conidial suspension spectrophotometrically to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.

-

-

Assay Setup:

-

Add 100 µL of RPMI-1640 to wells 2-11 of the microtiter plate.

-

Add 200 µL of the working solution (e.g., 16 µg/mL of the test compound in RPMI-1640) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

-

-

Inoculation and Incubation:

-

Inoculate wells 1-11 with 100 µL of the final fungal inoculum.

-

Incubate the plate at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[1]

-

-

Reading the MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for yeasts and 100% for molds) compared to the growth control.[1]

Protocol 2: In Vivo Efficacy Testing - Detached Leaf Assay for Plant Pathogens

This protocol provides a preliminary assessment of the compound's protective and curative activity against a plant pathogen like Botrytis cinerea on a host plant.[13]

Materials:

-

Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate

-

Acetone or other suitable solvent

-

Tween 20

-

Sterile deionized water

-

Healthy, young, and fully expanded leaves (e.g., from tomato or bean plants)

-

Botrytis cinerea spore suspension (1 x 10⁵ spores/mL)

-

Humid chambers (e.g., petri dishes with moist filter paper)

-

Spray bottle

Procedure:

-

Preparation of Treatment Solutions: Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions in sterile water with 0.05% Tween 20 to achieve final concentrations (e.g., 10, 50, 100 µg/mL). Include a solvent-only control.

-

Protective Assay:

-

Spray the detached leaves with the treatment solutions until runoff.

-

Allow the leaves to air-dry for 2-4 hours.

-

Inoculate each leaf with a 5 µL drop of the B. cinerea spore suspension.

-

-

Curative Assay:

-

Inoculate the detached leaves with a 5 µL drop of the B. cinerea spore suspension.

-

After a defined period (e.g., 12 or 24 hours), spray the leaves with the treatment solutions.

-

-

Incubation: Place the leaves in humid chambers and incubate at 20-25°C with a 12-hour light/dark cycle.

-

Data Collection: After 3-5 days, measure the diameter of the necrotic lesions on the leaves. Calculate the percentage of disease inhibition relative to the control.

Data Interpretation and Further Steps

The in vitro and in vivo data will provide a preliminary understanding of the fungicidal potential of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate. A low MIC value in the broth microdilution assay suggests potent intrinsic activity. Efficacy in the detached leaf assay indicates the potential for practical application in agriculture.

Further investigations should include:

-

Mechanism of Action Studies: Direct enzymatic assays to confirm the inhibition of CYP51.[14][15]

-

Resistance Studies: Evaluation of the potential for resistance development in target fungal populations.

-